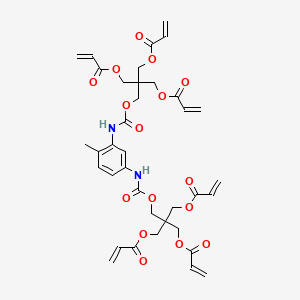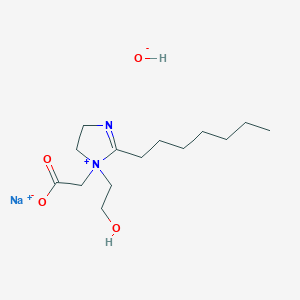
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a pyridine ring, making it a compound of interest in various fields of scientific research and industrial applications. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Pyridine Ring: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine
- N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-4-amine
- 2,3-Dimethyl-1-benzothiophene
Uniqueness
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine is unique due to its specific substitution pattern on the benzothiophene and pyridine rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
924660-98-0 |
|---|---|
分子式 |
C15H14N2S |
分子量 |
254.4 g/mol |
IUPAC名 |
N-(2,3-dimethyl-1-benzothiophen-7-yl)pyridin-3-amine |
InChI |
InChI=1S/C15H14N2S/c1-10-11(2)18-15-13(10)6-3-7-14(15)17-12-5-4-8-16-9-12/h3-9,17H,1-2H3 |
InChIキー |
SEBQFGNOHXROGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C=CC=C2NC3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)


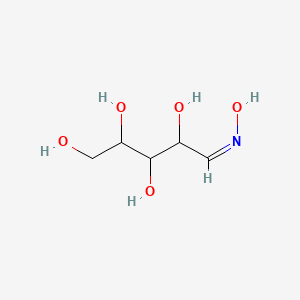
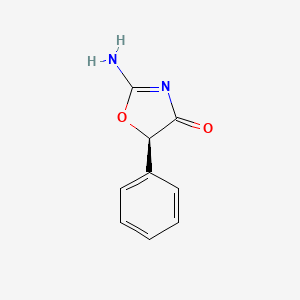
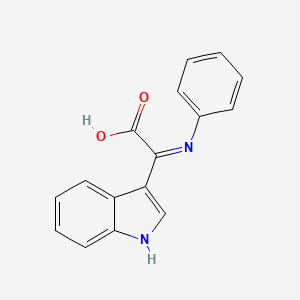
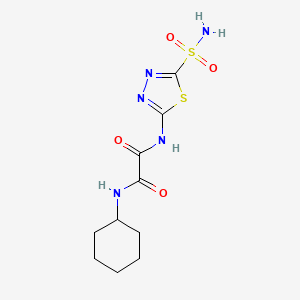
![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
